[1-(Bromomethyl)cyclopentyl]benzene
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Description
[1-(Bromomethyl)cyclopentyl]benzene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.156. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .
Mode of Action
In the context of SM cross-coupling reactions, [1-(Bromomethyl)cyclopentyl]benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Furthermore, the compound’s stability and reactivity can be influenced by storage conditions .
Properties
IUPAC Name |
[1-(bromomethyl)cyclopentyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQJJBZJGSGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.